![molecular formula C13H18N2O3 B3850691 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-nitrophenol](/img/structure/B3850691.png)
4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-nitrophenol
Overview
Description
4-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-nitrophenol, commonly known as EMPNP, is a synthetic chemical compound that has gained significant attention in the field of scientific research. EMPNP is a yellow crystalline solid that is soluble in organic solvents and water. This compound has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
The mechanism of action of EMPNP is not fully understood. However, studies have suggested that EMPNP exerts its antitumor activity by inducing apoptosis through the activation of caspase-3 and caspase-9. EMPNP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In the field of agriculture, EMPNP is believed to inhibit the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
EMPNP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that EMPNP can induce DNA damage and inhibit cell proliferation in cancer cells. In animal studies, EMPNP has been shown to exhibit acute toxicity at high doses. However, no significant adverse effects have been observed at lower doses.
Advantages and Limitations for Lab Experiments
EMPNP has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity and yield. EMPNP also exhibits photochromic properties, making it a useful tool for optical experiments. However, EMPNP has some limitations for lab experiments. It exhibits acute toxicity at high doses, which can limit its use in animal studies. EMPNP also has limited solubility in water, which can limit its use in aqueous experiments.
Future Directions
There are several future directions for the study of EMPNP. In the field of pharmaceuticals, further studies are needed to elucidate the mechanism of action of EMPNP and to optimize its antitumor activity. In the field of agriculture, further studies are needed to evaluate the efficacy and safety of EMPNP as a herbicide. In materials science, further studies are needed to explore the photochromic properties of EMPNP and to develop new applications for this compound. Overall, EMPNP is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Scientific Research Applications
EMPNP has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, EMPNP has been investigated for its potential as an antitumor agent. Studies have shown that EMPNP can inhibit the growth of cancer cells and induce apoptosis. In the field of agriculture, EMPNP has been studied for its potential as a herbicide. EMPNP has been shown to effectively control the growth of various weed species. In materials science, EMPNP has been investigated for its potential as a photochromic material. EMPNP exhibits reversible color change upon exposure to UV light, making it a promising candidate for applications in optical devices.
properties
IUPAC Name |
4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-14(8-10(2)3)9-11-5-6-13(16)12(7-11)15(17)18/h5-7,16H,2,4,8-9H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJSXYOJNKQLKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C=C1)O)[N+](=O)[O-])CC(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[Ethyl(2-methylprop-2-enyl)amino]methyl]-2-nitrophenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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